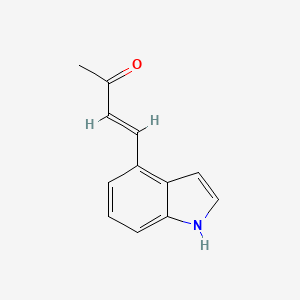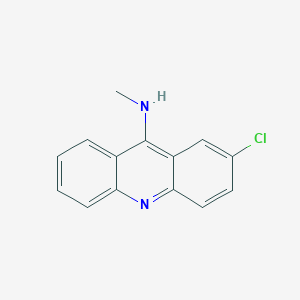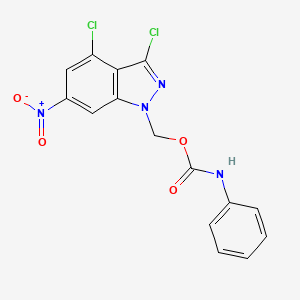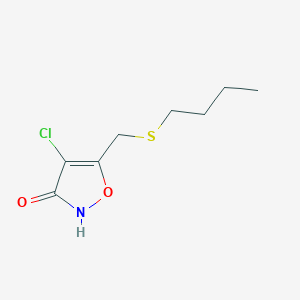
N-cyclohexyl-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methylformamide: is an organic compound with the molecular formula C₈H₁₅NO . It is a secondary amide, characterized by the presence of a formamide group attached to a cyclohexyl and a methyl group. This compound is known for its applications in organic synthesis and various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-cyclohexyl-N-methylformamide can be synthesized through the reaction of cyclohexylamine with methyl formate . The reaction typically involves the slow addition of ethyl formate to cyclohexylamine in an ice bath, followed by refluxing the solution for a couple of hours. The product is then distilled to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and distillation units ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclohexyl-N-methylformamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids or amides.
Reduction: Yields amines.
Substitution: Results in various substituted amides.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-methylformamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism by which N-cyclohexyl-N-methylformamide exerts its effects involves:
Molecular Targets: It can interact with various enzymes and proteins, altering their activity.
Pathways Involved: The compound may influence cellular pathways related to metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
N-methylformamide (NMF): A simpler formamide with similar chemical properties but different applications.
N,N-dimethylformamide (DMF): A widely used solvent with greater stability compared to N-cyclohexyl-N-methylformamide.
Eigenschaften
CAS-Nummer |
33931-48-5 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
N-cyclohexyl-N-methylformamide |
InChI |
InChI=1S/C8H15NO/c1-9(7-10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
AWIIFLDEDWAYGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


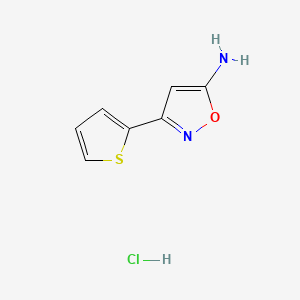
![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
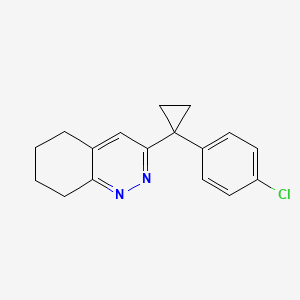
![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
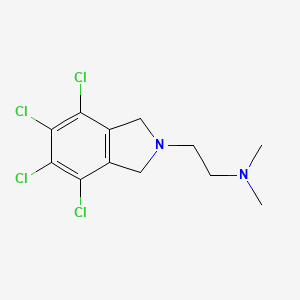
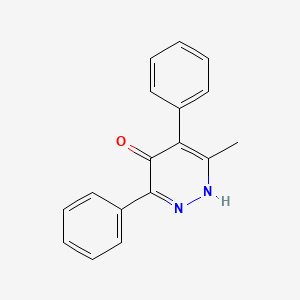
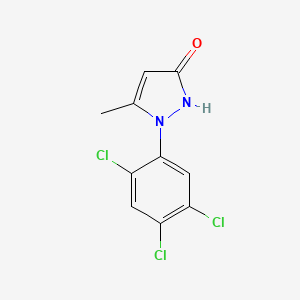
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
